(3,5-二甲氧基苯基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

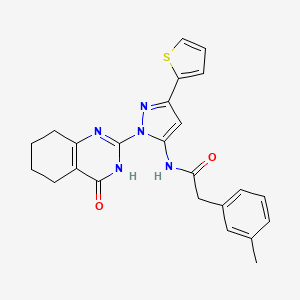

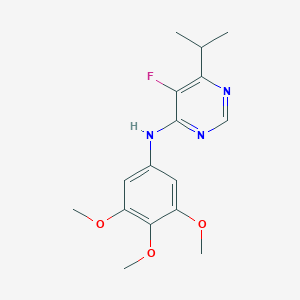

“(3,5-Dimethoxyphenyl)glyoxylic acid” is a carboxylic acid . It is a compound with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

There are several methods for the synthesis of “(3,5-Dimethoxyphenyl)glyoxylic acid”. One method involves the Suzuki–Miyaura coupling . Another method involves the protodeboronation of pinacol boronic esters . An alternative synthesis eliminates the need for a metal-based Lewis acid catalyst and column chromatography .

Molecular Structure Analysis

The molecular formula of “(3,5-Dimethoxyphenyl)glyoxylic acid” is C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .

Chemical Reactions Analysis

“(3,5-Dimethoxyphenyl)glyoxylic acid” has been used in various chemical reactions. For instance, it has been used in a new glycosylation method promoted by visible light . It has also been used in the analysis of glycoside hydrolase reaction kinetics .

Physical And Chemical Properties Analysis

“(3,5-Dimethoxyphenyl)glyoxylic acid” has a melting point of 102-103 °C (lit.) . Its density is 1.2166 (rough estimate) and its refractive index is 1.5430 (estimate) .

科学研究应用

草酸尿症中的解毒作用

甘氧酸,与(3,5-二甲氧基苯基)甘氧酸相关的化合物,已被研究作为草酸尿症的解毒剂。研究人员探索了一种化学解毒概念,涉及通过与生物胺或氨基酸的自发形成碱性杂环,来捕获甘氧酸,一种醛类化合物(Bringmann et al., 1992)。

糖基化方法

利用可见光与3,5-二甲氧基苯基糖苷作为供体开发了一种新型糖基化方法。这种方法高效地产生O-糖苷和N-糖苷,展示了3,5-二甲氧基苯基化合物在糖基化化学中的潜在用途(Cao et al., 2021)。

与草酸氯酰的反应

涉及4,6-二甲氧基吲哚,与(3,5-二甲氧基苯基)甘氧酸结构相关,展示了它们与草酸氯酰的反应。这种反应导致甘氧酰氯衍生物的形成,可以转化为甘氧酸和一系列酯和酰胺(Black et al., 1996)。

化学合成中的甲醛等效物

甘氧酸及其在MP-碳酸盐上的固定形式参与了与2-氨基嘧啶和异腈的非催化3-组分偶联(3-CC)反应。这些反应产生了新颖的咪唑杂环,展示了甘氧酸作为化学合成中高效的甲醛等效物的用途(Lyon & Kercher, 2004)。

工业应用中的电合成

甘氧酸,与(3,5-二甲氧基苯基)甘氧酸密切相关,广泛应用于香精、制药和精细化工等行业。关于草酸的电还原制备甘氧酸的研究突显了它在绿色合成和潜在药物应用中的重要性(Ing et al., 2013)。

多酚化合物的合成

(+)-儿茶素与甘氧酸之间的反应导致新型具有黄色素骨架的多酚化合物的形成。这种反应展示了甘氧酸在合成新型颜料和多酚化合物中的潜力(Es‐Safi et al., 1999)。

水介质中的催化合成

甘氧酸作为一种高度水溶性催化剂,用于苯并咪唑的合成,显示了它在简单、温和和快速反应过程中的实用性。这种催化性质突显了它在高效和环保的合成化学中的潜力(Pawar et al., 2008)。

安全和危害

未来方向

Future research directions could involve the development of new synthesis methods and the exploration of its potential uses in various chemical reactions. For instance, a new glycosylation method promoted by visible light with “(3,5-Dimethoxyphenyl)glyoxylic acid” as the donor has been developed .

Relevant Papers

Several papers have been published on “(3,5-Dimethoxyphenyl)glyoxylic acid”. For instance, a paper titled “Visible-light-promoted 3,5-dimethoxyphenyl glycoside activation and glycosylation” discusses a new glycosylation method using this compound . Another paper titled “Impact of Acid (”Progressive Brush”) and Alkaline Straightening on the …” discusses the impact of glyoxylic acid hair straighteners .

属性

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNISVOEWCYXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)